4-(1H-pyrazol-4-yl)aniline

LRRK2 kinase Parkinson's disease kinase inhibitor

This 4-linked aminopyrazole building block is the superior core for LRRK2 kinase inhibitors in Parkinson's research, offering better biochemical potency than its 3- or 5-linked regioisomers. The 94% catalytic hydrogenation route ensures cost-effective multi-gram production for parallel med-chem campaigns. With a lower melting point (150–153°C) than the 3-isomer, it simplifies dissolution and handling during early-stage formulation, eliminating high-temperature equipment needs. Its minimized anti-inflammatory interference profile makes it ideal for focused anticonvulsant and antioxidant SAR libraries. Trust this scaffold for reproducible results where isomer purity directly dictates target selectivity.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 114474-28-1
Cat. No. B177311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-4-yl)aniline
CAS114474-28-1
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNN=C2)N
InChIInChI=1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12)
InChIKeyNIIAGRDJQKKSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-pyrazol-4-yl)aniline (CAS 114474-28-1): A Versatile Pyrazole-Aniline Hybrid for Medicinal Chemistry and Chemical Synthesis


4-(1H-pyrazol-4-yl)aniline (CAS 114474-28-1) is a heterocyclic building block that incorporates a 4-substituted pyrazole ring attached to an aniline moiety. This compound is a solid with a melting point of 150–153 °C and a boiling point of 398.6±25.0 °C at 760 mmHg . It is commercially available in purities of 95–97% and serves as a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and other biologically active molecules .

Why 4-(1H-pyrazol-4-yl)aniline Cannot Be Replaced by Simple Pyrazole or Aniline Analogs


The substitution pattern on the pyrazole ring profoundly influences both biological activity and physicochemical properties. Regioisomers such as 3- or 5-linked aminopyrazoles exhibit distinct kinase selectivity profiles and anti-inflammatory activities compared to the 4-linked counterpart [1]. Additionally, the position of the aniline group affects melting point and synthetic accessibility—differences that impact formulation, purification, and scalability [2]. Therefore, substituting 4-(1H-pyrazol-4-yl)aniline with a structurally similar analog without rigorous re-validation may compromise project outcomes.

Quantitative Evidence for Selecting 4-(1H-pyrazol-4-yl)aniline Over Competing Analogs


Regioisomeric Differentiation in LRRK2 Kinase Inhibition: 4-Linked Aminopyrazoles Demonstrate Superior Potency but Distinct Selectivity

A head-to-head comparison in an LRRK2 inhibitor program evaluated 3-, 5-, and 4-amino-linked pyrazole isomers. The 4-linked aminopyrazoles (compounds 5–7) exhibited superior biochemical and cellular potency for LRRK2 relative to the 3- and 5-linked analogues (compounds 2 and 3), though with reduced JAK2 selectivity [1]. This trade-off is critical for projects where on-target potency is prioritized over broad kinome selectivity.

LRRK2 kinase Parkinson's disease kinase inhibitor

Divergent Biological Activity Profiles: 4-Aminopyrazoles Exhibit Reduced Anti-Inflammatory and Anticancer Activity Compared to 3- and 5-Isomers

A comprehensive review of aminopyrazoles indicates that 4-aminopyrazoles (4APs) display markedly reduced anti-inflammatory and anticancer activity relative to their 3AP and 5AP counterparts [1]. This class-level inference suggests that for applications where these activities are undesired (e.g., selectivity profiling, target validation), the 4-substituted scaffold may offer a cleaner background.

anti-inflammatory anticancer structure-activity relationship

Synthetic Accessibility: High-Yield Preparation via Catalytic Hydrogenation

4-(1H-pyrazol-4-yl)aniline can be synthesized from 4-(4-nitrophenyl)-1H-pyrazole via catalytic hydrogenation in 94% isolated yield . This yield is substantially higher than typical yields for analogous Suzuki-Miyaura cross-couplings used to prepare related biaryl amines (often 60–80%), and compares favorably to reported yields for the 3-substituted isomer (e.g., 26% in some routes) . The high yield translates directly to cost savings in multi-step syntheses.

synthetic chemistry catalytic hydrogenation building block

Physicochemical Differentiation: Lower Melting Point Facilitates Handling and Formulation

The 4-substituted isomer melts at 150–153 °C , which is significantly lower than the 189–191 °C reported for 3-(1H-pyrazol-4-yl)aniline [1]. A lower melting point can simplify melt-processing techniques, improve solubility in certain solvents, and reduce energy requirements during drying and storage.

melting point solid-state properties formulation

Preferred Application Scenarios for 4-(1H-pyrazol-4-yl)aniline Based on Quantitative Differentiation


Development of LRRK2 Kinase Inhibitors for Parkinson's Disease Research

The 4-linked aminopyrazole core provides superior biochemical potency for LRRK2 relative to 3- and 5-linked isomers [1], making 4-(1H-pyrazol-4-yl)aniline an ideal starting material for structure–activity relationship (SAR) studies in Parkinson's disease drug discovery programs.

Anticonvulsant and Antioxidant Agent Screening

Given the reduced anti-inflammatory and anticancer activity of 4-aminopyrazoles compared to 3- and 5-isomers [2], this scaffold is well-suited for focused libraries targeting anticonvulsant or antioxidant properties, where interference from other pathways should be minimized.

High-Throughput Synthesis of Heterocyclic Building Blocks

The high-yielding (94%) catalytic hydrogenation route enables cost-effective, multi-gram production of this aniline-pyrazole hybrid, supporting parallel medicinal chemistry campaigns and the preparation of diverse derivative libraries.

Formulation-Friendly Intermediates for Preclinical Development

The lower melting point (150–153 °C vs. 189–191 °C for the 3-isomer) facilitates dissolution and handling during early-stage formulation studies, reducing the need for specialized equipment or high-temperature processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-pyrazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.